Ranatuerin-2AVa

antimicrobial peptide net charge membrane interaction

Ranatuerin-2AVa is among the first ranatuerin-2 AMPs discovered outside North America, sourced from European moor frog Rana arvalis (Moscow). Unlike co-isolated Ranatuerin-2AVb, it has higher net charge (+3 vs. +2) and greater hydrophobicity (0.532 vs. 0.471) — precise physicochemical differences ideal for SAR studies dissecting charge and hydrophobicity contributions to membrane disruption and potency. Experimentally confirmed activity against Gram-positive L. lactis. Choose Ranatuerin-2AVa for compound-specific validation; avoid risk from assumed functional equivalence among ranatuerin-2 peptides.

Molecular Formula
Molecular Weight
Cat. No. B1576044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2AVa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2AVa Procurement Guide: Sourcing the European Moor Frog-Derived Antimicrobial Peptide


Ranatuerin-2AVa is a 28‑residue cationic antimicrobial peptide (AMP) belonging to the ranatuerin‑2 family, which forms part of the broader frog skin host‑defense peptide arsenal. It was identified in skin secretions of the European moor frog Rana arvalis [1]. The peptide adopts a characteristic helix‑loop‑helix conformation stabilized by a single disulfide bond within the C‑terminal ‘Rana box’ (Cys²³–Cys²⁸) and carries a net charge of +3 at neutral pH [2]. Unlike most ranatuerin‑2 members that originate from North American or Asian ranid frogs, Ranatuerin‑2AVa represents one of the first members of this family to be discovered in a European amphibian species, thereby expanding the biogeographic and phylogenetic scope of the family [1].

Why Generic Ranatuerin‑2 Substitution Cannot Replace Ranatuerin‑2AVa in Research Procurement


The ranatuerin‑2 family exhibits extreme functional divergence despite high sequence similarity. Minimum inhibitory concentrations (MIC) against Escherichia coli alone range from 2 µM (Ranatuerin‑2Cb) to >150 µM (Ranatuerin‑2DN1), while hemolytic activity (HC₅₀) varies from 35 µM to >200 µM across family members [1]. Even the closest co‑isolated congener, Ranatuerin‑2AVb, differs from Ranatuerin‑2AVa by five amino acid substitutions, resulting in a lower net charge (+2 vs. +3) and reduced hydrophobicity (0.471 vs. 0.532) [2][3]. In the AMP field, such physicochemical shifts are known to significantly alter membrane‑binding affinity, antimicrobial spectrum, and therapeutic index [1]. Consequently, assuming functional equivalence among ranatuerin‑2 peptides without compound‑specific experimental validation introduces substantial risk in assay design and lead‑optimization campaigns.

Ranatuerin‑2AVa: Quantitative Differentiation Evidence Against Closest Analogs


Higher Net Cationic Charge of Ranatuerin‑2AVa vs. Its Co‑Isolated Congener Ranatuerin‑2AVb

Ranatuerin‑2AVa carries a net charge of +3, whereas the co‑isolated Ranatuerin‑2AVb from the same frog species carries only +2 [1][2]. This difference arises from sequence variation (Lys vs. neutral residues at key positions). In the broader ranatuerin‑2 family, higher net positive charge correlates with stronger electrostatic attraction to anionic bacterial membranes, often translating into improved antimicrobial potency [3].

antimicrobial peptide net charge membrane interaction

Increased Hydrophobicity of Ranatuerin‑2AVa Relative to Ranatuerin‑2AVb

Ranatuerin‑2AVa exhibits a total hydrophobicity (H) value of 0.532, compared with 0.471 for Ranatuerin‑2AVb [1][2]. This 13% relative increase is produced by substitutions of hydrophobic residues (Leu, Val) in Ranatuerin‑2AVa for less hydrophobic ones (Met, Phe, Thr) in Ranatuerin‑2AVb. In cationic AMPs, moderate hydrophobicity enhancement can strengthen hydrophobic insertion into the lipid bilayer core, a crucial step in membrane disruption [3].

hydrophobicity membrane permeabilization AMP structure-activity relationship

Experimentally Confirmed Antibacterial Activity vs. Predicted‑Only Status of Ranatuerin‑2AVb

Ranatuerin‑2AVa has experimentally validated antibacterial activity against the Gram‑positive bacterium Lactococcus lactis, as reported in the primary identification study and archived by UniProt/Swiss‑Prot (evidence at protein level) [1][2]. In contrast, the antibacterial activity of the co‑isolated Ranatuerin‑2AVb is annotated as ‘predicted’ (by similarity) without experimental confirmation [3][4]. While a quantitative MIC value for Ranatuerin‑2AVa against L. lactis has not been publicly disclosed in databases, the existence of direct experimental evidence provides a higher confidence basis for functional studies than the predicted annotation assigned to Ranatuerin‑2AVb.

experimental validation antibacterial Gram-positive Lactococcus lactis

European Biogeographic Origin as a Phylogenetic Differentiator Within the Ranatuerin‑2 Family

Ranatuerin‑2AVa was identified in the skin secretion of Rana arvalis from the Moscow region, Russia, representing one of the first ranatuerin‑2 peptides reported from a European frog species [1]. Prior to this discovery, ranatuerins were considered a unique molecular feature of North American ranid frogs [1][2]. The identification of Ranatuerin‑2AVa (and Ranatuerin‑2AVb) demonstrated that the ranatuerin‑2 family is not restricted to the New World, establishing these peptides as phylogenetic markers relevant for species identification and evolutionary studies across Holarctic ranids [1]. Most ranatuerin‑2 peptides with characterized MIC profiles (e.g., Ranatuerin‑2ARb, Ranatuerin‑2Ya, Ranatuerin‑2Cb) originate from North American Lithobates species [3].

biogeography phylogenetics amphibian antimicrobial peptide species-specific marker

Class‑Level Context: Functional Diversity of the Ranatuerin‑2 Family and Positioning of Ranatuerin‑2AVa

The ranatuerin‑2 family displays a >100‑fold range in antimicrobial potency across its members. Literature surveys indicate MICs against E. coli ranging from 2 µM (Ranatuerin‑2Cb from Rana clamitans) to 30 µM (Ranatuerin‑2Ara), while activity against S. aureus ranges from 2 µM (Ranatuerin‑2B) to >200 µM (Ranatuerin‑2ARa) [1]. Hemolytic activity (HC₅₀ against human erythrocytes) ranges from 35 µM (Ranatuerin‑2Ga) to >200 µM (Ranatuerin‑2Byb) [1]. Ranatuerin‑2AVa, with its experimentally confirmed anti‑Gram‑positive activity against L. lactis, sits within a family where minor sequence alterations produce profound functional shifts [2]. However, its specific MIC, hemolytic, and cytotoxicity values remain unquantified in the current literature, placing it at an earlier characterization stage compared to extensively profiled members such as Ranatuerin‑2ARb (MIC E. coli 17 µM, S. aureus 70 µM, C. albicans 150 µM; HC₅₀ 150 µM) [3].

MIC range ranatuerin-2 family antimicrobial spectrum structure-activity relationship

Disulfide‑Bonded Rana Box and Its Influence on Structural Stability vs. Linear Ranatuerin‑2 Analogs

Ranatuerin‑2AVa contains a single intramolecular disulfide bond between Cys²³ and Cys²⁸, forming the heptapeptide cyclic motif ‘Cys‑Lys‑Xxx‑Yyy‑Thr‑Gly‑Cys’ known as the Rana box [1][2]. This structural feature is conserved across the ranatuerin‑2 family and constrains the C‑terminal region into a cyclic loop. In contrast, certain engineered ranatuerin‑2 analogs, such as the truncated linear peptide [Lys⁴,¹⁹, Leu²⁰]R2AW(1‑22)‑NH₂, lack the disulfide bridge entirely yet retain bioactivity, suggesting the Rana box is not absolutely required for antimicrobial function [3]. However, the disulfide constraint may confer enhanced resistance to proteolytic degradation in biological milieus, a hypothesis consistent with the observation that cyclic AMPs generally exhibit longer half‑lives than their linear counterparts [3]. Direct experimental comparison of Ranatuerin‑2AVa with its hypothetical linear counterpart has not been reported.

Rana box disulfide bond cyclic peptide structural stability protease resistance

Ranatuerin‑2AVa: Evidence‑Driven Application Scenarios for Procurement Decision‑Making


Confirmatory Antimicrobial Screening Against Gram‑Positive Reference Strains (Including L. lactis)

Ranatuerin‑2AVa is one of the few ranatuerin‑2 peptides with experimentally confirmed activity against the Gram‑positive bacterium L. lactis [1]. Researchers validating AMP activity against dairy‑associated or probiotic Gram‑positive organisms can use Ranatuerin‑2AVa as a characterized starting point, compared with Ranatuerin‑2AVb whose activity remains only predicted [2]. Procurement for broth microdilution MIC determination against a panel of Gram‑positive ATCC strains (including but not limited to L. lactis, S. aureus, E. faecalis) is supported by the existing experimental evidence base.

Structure‑Activity Relationship (SAR) Studies Exploiting Physicochemical Divergence Within the Ranatuerin‑2 Family

Ranatuerin‑2AVa differs from its closest co‑isolated analog, Ranatuerin‑2AVb, by five amino acid substitutions that yield a higher net charge (+3 vs. +2) and greater hydrophobicity (0.532 vs. 0.471) [1]. These precisely defined physicochemical differences make the pair an ideal comparative system for SAR studies aimed at dissecting the independent contributions of charge and hydrophobicity to membrane disruption, antimicrobial potency, and hemolytic threshold in the ranatuerin‑2 scaffold [1][2].

Phylogenetic and Biogeographic Studies Utilizing European Ranid Frog AMPs as Molecular Markers

Ranatuerin‑2AVa, sourced from the European moor frog Rana arvalis (Moscow region), represents one of the first ranatuerin‑2 peptides discovered outside North America, challenging the previously held view that this family was exclusive to New World ranids [1]. Procurement of this peptide enables comparative phylogenetic analyses alongside North American (e.g., Ranatuerin‑2ARb, Ranatuerin‑2Ya) and Asian (e.g., Ranatuerin‑2AW) orthologs, supporting studies of AMP gene evolution, speciation, and biogeographic distribution across the Holarctic [1][2].

Computational Modeling and In Silico AMP Activity Prediction Using Experimentally Annotated Sequences

Ranatuerin‑2AVa has a complete and experimentally verified amino acid sequence (UniProt evidence level: protein) and well‑defined physicochemical parameters (mass 2829.45 Da, pI 9.24, aliphatic index 128.93) [1]. Combined with its experimentally validated (though not yet quantitatively defined) antibacterial activity, this sequence provides a curated data point for training and validating machine‑learning models that predict AMP activity from primary structure. Its close homology to Ranatuerin‑2AVb (sequence identity ~82%) additionally offers a test case for evaluating the predictive power of in silico tools on near‑identical peptide pairs with divergent calculated properties [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranatuerin-2AVa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.